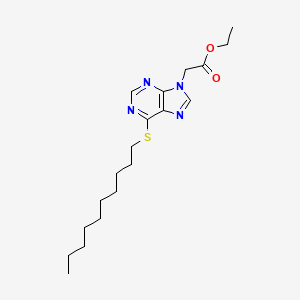

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle est un composé organique synthétique qui appartient à la classe des dérivés de la purine. Il présente un système cyclique de purine substitué par un groupe décylsulfanyl en position 6 et un groupe acétate d'éthyle en position 2.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la préparation du noyau purine, suivie de l'introduction du groupe décylsulfanyl et du groupe acétate d'éthyle. Les étapes clés comprennent :

Formation du noyau purine : Elle peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.

Introduction du groupe décylsulfanyl : Cette étape implique la substitution nucléophile d'un groupe partant approprié (par exemple, un halogénure) par du décylthiol en présence d'une base.

Estérification : La dernière étape est l'estérification du dérivé de la purine avec de l'acétate d'éthyle en conditions acides pour obtenir le composé cible.

Méthodes de production industrielle

La production industrielle du 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisées et de techniques de purification efficaces pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe décylsulfanyl peut être oxydé en sulfoxydes ou en sulfones à l'aide d'oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction : Le cycle purine peut être réduit en conditions d'hydrogénation catalytique pour produire des dérivés de dihydropurine.

Substitution : Le groupe acétate d'éthyle peut être hydrolysé en l'acide carboxylique correspondant en conditions acides ou basiques.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction : Hydrogénation catalytique utilisant du palladium sur charbon.

Substitution : Hydrolyse acide ou basique utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés de dihydropurine.

Substitution : Dérivés d'acides carboxyliques.

Applications de la recherche scientifique

Le 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle possède plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de dérivés de purine plus complexes.

Biologie : Étudié pour son potentiel en tant que molécule biologiquement active présentant des propriétés antivirales ou anticancéreuses.

Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant le métabolisme de la purine.

Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Mécanisme d'action

Le mécanisme d'action du 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans le métabolisme de la purine. Le groupe décylsulfanyl peut améliorer la lipophilie du composé, facilitant son absorption cellulaire et son interaction avec des cibles intracellulaires. Le groupe acétate d'éthyle peut également jouer un rôle dans la modulation des propriétés pharmacocinétiques du composé.

Applications De Recherche Scientifique

Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

Biology: Investigated for its potential as a bioactive molecule with antiviral or anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting purine metabolism.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The ethyl acetate moiety may also play a role in modulating the compound’s pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(6-Dodécylsulfanylpurin-9-yl)acétate d'éthyle : Structure similaire avec une chaîne alkyle plus longue.

2-(6-Méthylsulfanylpurin-9-yl)acétate d'éthyle : Structure similaire avec une chaîne alkyle plus courte.

2-(6-Ethoxysulfanylpurin-9-yl)acétate d'éthyle : Structure similaire avec un groupe éthoxy au lieu d'un groupe décylsulfanyl.

Unicité

Le 2-(6-Décylsulfanylpurin-9-yl)acétate d'éthyle est unique en raison de son motif de substitution spécifique, qui confère des propriétés physicochimiques distinctes. Le groupe décylsulfanyl améliore sa lipophilie, ce qui peut améliorer sa biodisponibilité et son interaction avec les membranes lipidiques. Le groupe acétate d'éthyle offre un équilibre entre hydrophilie et hydrophobicité, ce qui en fait un composé polyvalent pour diverses applications.

Propriétés

Numéro CAS |

646509-68-4 |

|---|---|

Formule moléculaire |

C19H30N4O2S |

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

ethyl 2-(6-decylsulfanylpurin-9-yl)acetate |

InChI |

InChI=1S/C19H30N4O2S/c1-3-5-6-7-8-9-10-11-12-26-19-17-18(20-14-21-19)23(15-22-17)13-16(24)25-4-2/h14-15H,3-13H2,1-2H3 |

Clé InChI |

VCSCHCINOFAYHE-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)

![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)

![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)

![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)

![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)

![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)

![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)